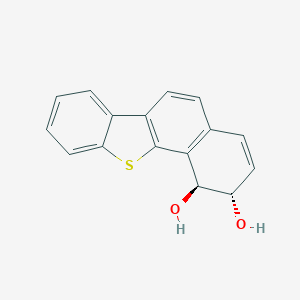![molecular formula C17H11N3O3 B238493 N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide, also known as PFI-3, is a small molecule inhibitor that has gained attention in the field of epigenetics research. It selectively inhibits the histone methyltransferase (HMT) activity of the SETD7 enzyme, which plays a crucial role in regulating gene expression.
Mecanismo De Acción
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide binds to the catalytic site of SETD7, preventing the transfer of the methyl group from S-adenosyl-l-methionine (SAM) to the histone substrate. This leads to a decrease in the methylation of H3K4me1/2, which in turn affects the recruitment of transcriptional activators and repressors to chromatin. The inhibition of SETD7 by N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been shown to have a selective effect on gene expression, making it a valuable tool for studying the epigenetic regulation of specific genes.
Biochemical and Physiological Effects:
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been shown to have a specific effect on the methylation of H3K4me1/2, which is associated with the activation of gene expression. Its inhibition by N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been linked to the downregulation of several genes involved in cancer progression, such as c-Myc and Cyclin D1. This suggests that N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide may have potential therapeutic applications in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has several advantages as a research tool, including its high purity and specificity for SETD7. However, its use in lab experiments is limited by its low solubility in water, which may require the use of organic solvents. In addition, its high potency may require careful titration to avoid off-target effects.
Direcciones Futuras
The selective inhibition of SETD7 by N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has opened up new avenues for studying the epigenetic regulation of gene expression. Future research could focus on the development of more potent and selective inhibitors of SETD7, as well as the identification of other enzymes that may be targeted by N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide. In addition, the therapeutic potential of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide in cancer treatment could be further explored through preclinical studies and clinical trials.
Métodos De Síntesis
The synthesis of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide involves a multi-step process that starts with the reaction of 2-aminopyridine with 2-furoyl chloride to obtain 2-(furan-2-yl)-1,3-oxazole-4-carboxamide. This intermediate is then reacted with 4-bromoaniline to obtain the final product, N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide. The synthesis of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been optimized to obtain high yields and purity, making it an ideal compound for scientific research.
Aplicaciones Científicas De Investigación
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been extensively used in epigenetics research to study the role of SETD7 in gene expression regulation. It has been shown to selectively inhibit the HMT activity of SETD7, leading to a decrease in the methylation of histone H3 at lysine 4 (H3K4me1/2). This modification is associated with the activation of gene expression, and its inhibition by N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been linked to the downregulation of several genes involved in cancer progression, such as c-Myc and Cyclin D1.
Propiedades
Nombre del producto |
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide |
|---|---|
Fórmula molecular |
C17H11N3O3 |
Peso molecular |
305.29 g/mol |
Nombre IUPAC |
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H11N3O3/c21-16(14-4-2-10-22-14)19-12-7-5-11(6-8-12)17-20-15-13(23-17)3-1-9-18-15/h1-10H,(H,19,21) |
Clave InChI |
ZCCQIKZYJDXCIW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
SMILES canónico |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)



![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)


![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)
